molecular formula C14H22N2 B1269714 n-Benzyl-n-ethylpiperidin-4-amine CAS No. 76167-64-1

n-Benzyl-n-ethylpiperidin-4-amine

Cat. No.: B1269714
CAS No.: 76167-64-1
M. Wt: 218.34 g/mol
InChI Key: AYOMQFAVBBILEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-n-ethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with benzyl chloride and ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification is typically done using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: n-Benzyl-n-ethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

The synthesis of n-benzyl-n-ethylpiperidin-4-amine typically involves multi-step reactions that emphasize the importance of chirality and structural modifications to enhance biological activity. For instance, recent studies have utilized the Ugi four-component reaction to create a library of piperidine derivatives, including this compound, which have shown promising antiviral properties against influenza viruses .

  • Antiviral Properties :
    Research indicates that this compound derivatives exhibit potent antiviral activity. Specifically, compounds with this piperidine scaffold have been identified as effective inhibitors of the H1N1 influenza virus, showcasing a novel mechanism of action through hemagglutinin fusion peptide interaction .
  • Cancer Research :
    In the context of cancer therapy, this compound has been investigated for its role as a deubiquitinase inhibitor. Studies have demonstrated that certain derivatives can inhibit USP1/UAF1, leading to increased levels of monoubiquitinated proteins and decreased cell survival in non-small cell lung cancer models . This suggests potential applications in targeted cancer therapies.
  • Anti-inflammatory Effects :
    Other derivatives of the compound have shown promise in mitigating inflammatory conditions. For example, related compounds were found to reduce inflammatory cytokine levels and protect connective tissues in models of rheumatoid arthritis and inflammatory bowel disease . This positions this compound as a candidate for developing anti-inflammatory drugs.

Antiviral Activity Against Influenza

A study synthesized 27 novel piperidine analogues, including this compound, which were evaluated for their antiviral efficacy against the H1N1 virus. The results indicated that specific structural modifications significantly enhanced inhibitory activity, highlighting the importance of the benzyl substituent in maintaining antiviral potency .

Cancer Therapeutics

In a series of experiments targeting deubiquitinases, researchers optimized several this compound derivatives that exhibited nanomolar potency against USP1/UAF1. These compounds not only showed increased cytotoxicity in established leukemic cell lines but also demonstrated potential as monotherapy agents in treating specific cancer subtypes .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntiviralInhibition of H1N1 influenza virusPotent activity with specific structural modifications
Cancer TherapyInhibition of USP1/UAF1 in non-small cell lung cancerNanomolar potency; potential for targeted therapy
Anti-inflammatoryReduction of inflammatory cytokines in rheumatoid arthritis and IBD modelsProtective effects on connective tissues; non-toxic

Mechanism of Action

The mechanism of action of n-Benzyl-n-ethylpiperidin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and motor function .

Comparison with Similar Compounds

    4-Benzylpiperidine: Similar in structure but lacks the ethyl group on the nitrogen atom.

    n-Benzylpiperidine: Similar but without the ethyl group.

    n-Ethylpiperidine: Similar but without the benzyl group.

Uniqueness: n-Benzyl-n-ethylpiperidin-4-amine is unique due to the presence of both benzyl and ethyl groups on the nitrogen atom of the piperidine ring. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

n-Benzyl-n-ethylpiperidin-4-amine is a piperidine derivative that has garnered interest in various fields, particularly in pharmacology and neurobiology. Its structural characteristics, including the presence of both benzyl and ethyl groups, contribute to its unique biological activities. This article summarizes the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₂N₂
  • Molecular Weight : 218.34 g/mol
  • Structural Features : The compound features a piperidine ring with a benzyl group and an ethyl group attached to the nitrogen atom, which significantly influences its chemical reactivity and biological interactions.

This compound primarily interacts with neurotransmitter receptors, modulating their activity. This interaction can lead to alterations in neurotransmitter release and uptake, affecting various physiological processes such as mood regulation, cognition, and motor functions. Specifically, it has been studied for:

  • Acetylcholine Receptor Interaction : The compound may inhibit acetylcholinesterase (AChE), thereby preventing the breakdown of acetylcholine (ACh) and enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where potentiating cholinergic activity can alleviate memory deficits .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter ModulationActs as an agonist or antagonist at various neurotransmitter receptors, influencing neurological functions.
Acetylcholinesterase InhibitionInhibits AChE, potentially improving cholinergic signaling in neurodegenerative conditions.
Receptor AffinityExhibits varying affinities for different receptor types, impacting its efficacy as a therapeutic agent.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research indicates that this compound may act as a muscarinic receptor 4 (M4) antagonist. M4 receptors are implicated in several neurological disorders, including Alzheimer's disease and Parkinson's disease . Further studies are required to confirm its efficacy and safety for these applications.
  • Comparative Molecular Field Analysis (CoMFA) : A study using CoMFA demonstrated a strong correlation between the structural features of benzylpiperidine derivatives and their inhibitory activity against AChE. This analysis provides insights into how modifications to the compound's structure can enhance its biological activity .
  • Potential Therapeutic Applications : Due to its ability to modulate neurotransmitter systems, this compound is being explored for potential therapeutic applications in treating neurological disorders. Its unique structural properties make it a candidate for developing new pharmacological agents aimed at enhancing cognitive function or alleviating symptoms associated with neurodegeneration .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound Name Structural Features Biological Activity
n-BenzylpiperidineLacks ethyl substitutionPrimarily acts on dopamine receptors
n-EthylpiperidineLacks benzyl groupExhibits different receptor affinity profiles
1-Benzyl-N-methylpiperidin-4-amineMethyl group instead of ethylPotentially different pharmacokinetics and receptor interactions

Properties

IUPAC Name

N-benzyl-N-ethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOMQFAVBBILEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355284
Record name n-benzyl-n-ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76167-64-1
Record name n-benzyl-n-ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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